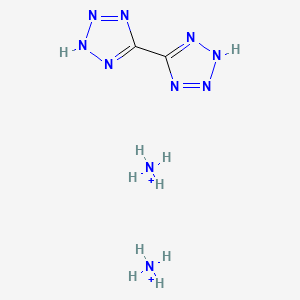
5,5'-Bi-2H-tetrazole diammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Bi-2H-tetrazole diammonium salt: is a nitrogen-rich compound with the molecular formula C2H8N10. It is known for its high nitrogen content and stability, making it a valuable compound in various scientific and industrial applications. This compound is a white crystalline solid that is soluble in water and organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5,5’-Bi-2H-tetrazole diammonium salt typically involves the reaction of dicyan, sodium azide, and ammonium chloride in water as a reaction medium. The process is carried out at low temperatures (3-5°C) to ensure the stability of the reactants and products. The reaction mixture is then filtered to isolate the crystalline product .
Industrial Production Methods: Industrial production of 5,5’-Bi-2H-tetrazole diammonium salt follows a similar synthetic route but on a larger scale. The use of automated reactors and filtration systems ensures high yield and purity of the final product. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5’-Bi-2H-tetrazole diammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines and other nitrogen-containing compounds.
Substitution: The tetrazole rings can undergo substitution reactions with various electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Nitrogen oxides and other oxidized nitrogen species.
Reduction: Amines and other reduced nitrogen compounds.
Substitution: Substituted tetrazoles with various functional groups.
Applications De Recherche Scientifique
Chemistry: 5,5’-Bi-2H-tetrazole diammonium salt is used as a precursor in the synthesis of other nitrogen-rich compounds. It is also used in the study of energetic materials due to its high nitrogen content and stability .
Biology: In biological research, this compound is used as a ligand in the study of metal complexes. Its ability to form stable complexes with metal ions makes it valuable in bioinorganic chemistry .
Medicine: Its tetrazole rings can mimic carboxylic acids, making it useful in the design of enzyme inhibitors and receptor agonists .
Industry: In the industrial sector, 5,5’-Bi-2H-tetrazole diammonium salt is used as a gas-generating agent in airbag systems. Its stability and low toxicity make it a preferred choice for this application .
Mécanisme D'action
The mechanism of action of 5,5’-Bi-2H-tetrazole diammonium salt involves its ability to form stable complexes with metal ions. The tetrazole rings can coordinate with metal ions, leading to the formation of stable metal-ligand complexes. These complexes can then participate in various biochemical and chemical processes, including catalysis and enzyme inhibition .
Comparaison Avec Des Composés Similaires
- 5,5’-Bis-1H-tetrazole diammonium salt
- 5,5’-Bis-2H-tetrazole diammonium salt
- 5,5’-Di-1H-tetrazole diammonium salt
Uniqueness: 5,5’-Bi-2H-tetrazole diammonium salt is unique due to its high nitrogen content and stability. Compared to other similar compounds, it offers better thermal stability and lower toxicity, making it suitable for a wider range of applications .
Propriétés
Formule moléculaire |
C2H10N10+2 |
|---|---|
Poids moléculaire |
174.17 g/mol |
Nom IUPAC |
diazanium;5-(2H-tetrazol-5-yl)-2H-tetrazole |
InChI |
InChI=1S/C2H2N8.2H3N/c3-1(4-8-7-3)2-5-9-10-6-2;;/h(H,3,4,7,8)(H,5,6,9,10);2*1H3/p+2 |
Clé InChI |
ZKTARFAXHMRZEF-UHFFFAOYSA-P |
SMILES canonique |
C1(=NNN=N1)C2=NNN=N2.[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


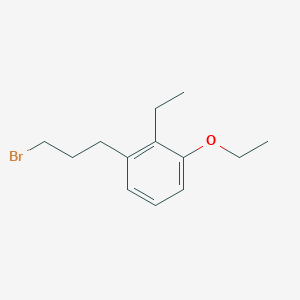
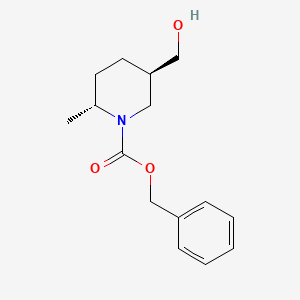
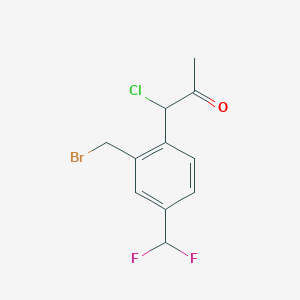
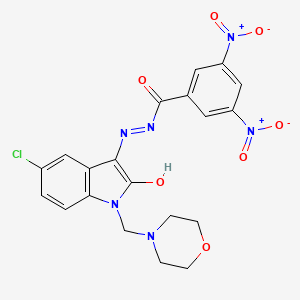
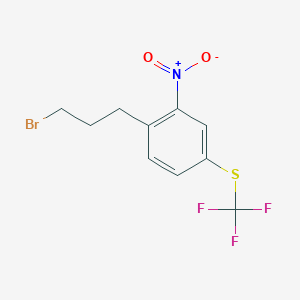
![(R)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061273.png)

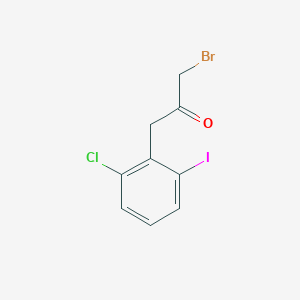
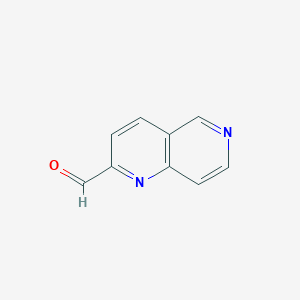
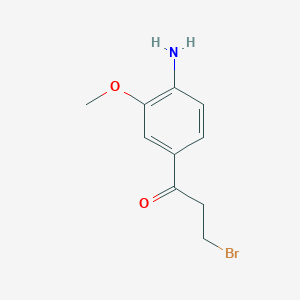
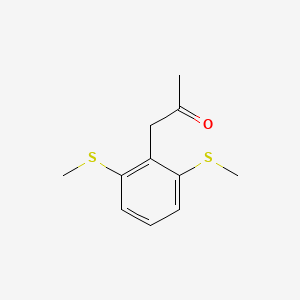

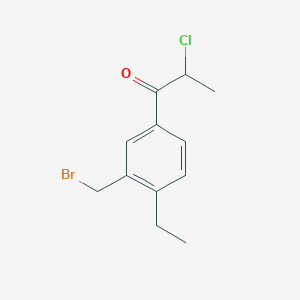
![2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)
